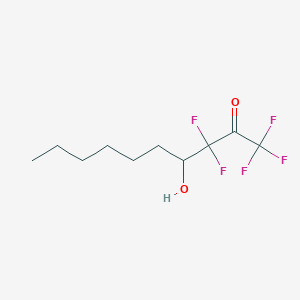
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is a fluorinated organic compound with the molecular formula C10H15F5O2 It is characterized by the presence of five fluorine atoms, a hydroxyl group, and a ketone group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as 4-hydroxydecan-2-one, using a fluorinating agent like sulfur tetrafluoride (SF4) or a similar reagent. The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes often utilize continuous flow reactors to achieve efficient and consistent fluorination. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1,1,1,3,3-pentafluoro-4-oxodecan-2-one or 1,1,1,3,3-pentafluorodecanoic acid.
Reduction: Formation of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but a different structure.
1,1,1,3,3-Pentafluoropropane: A fluorinated hydrocarbon with fewer functional groups.
Uniqueness
1,1,1,3,3-Pentafluoro-4-hydroxydecan-2-one is unique due to its combination of fluorine atoms, hydroxyl group, and ketone group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other fluorinated compounds may not be suitable.
Propiedades
Número CAS |
848786-02-7 |
|---|---|
Fórmula molecular |
C10H15F5O2 |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
1,1,1,3,3-pentafluoro-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H15F5O2/c1-2-3-4-5-6-7(16)9(11,12)8(17)10(13,14)15/h7,16H,2-6H2,1H3 |
Clave InChI |
FVZXNJWZLDQGNI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C(C(=O)C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
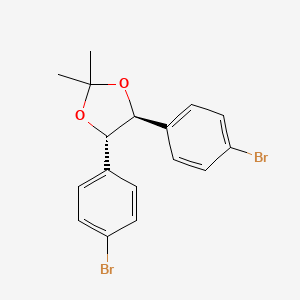
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
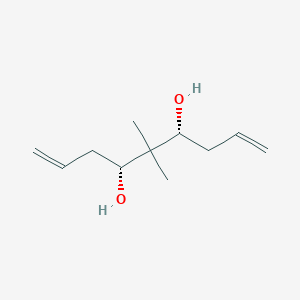
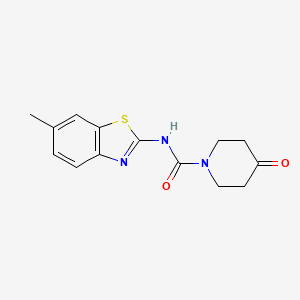
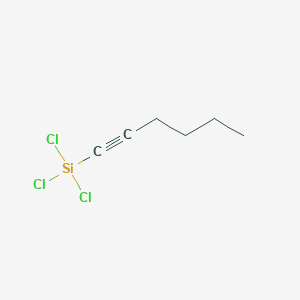
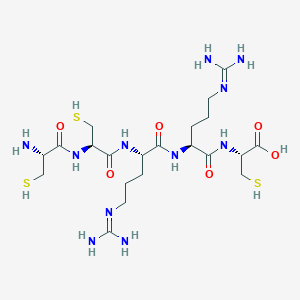
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

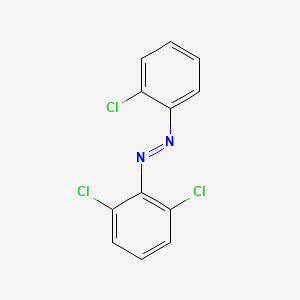
![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
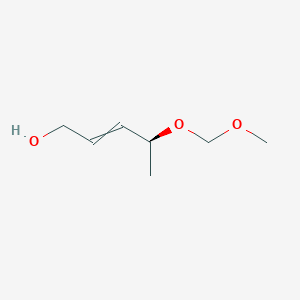
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
